molecular formula C9H13ClO B091037 2-Chloro-3,5,5-trimethylcyclohex-2-EN-1-one CAS No. 17304-82-4

2-Chloro-3,5,5-trimethylcyclohex-2-EN-1-one

Cat. No. B091037
CAS RN: 17304-82-4
M. Wt: 172.65 g/mol
InChI Key: IZTFFVNWFPDQFN-UHFFFAOYSA-N
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Description

2-Chloro-3,5,5-trimethylcyclohex-2-EN-1-one, commonly known as CTME, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a cyclic ketone that contains a chlorine atom and three methyl groups attached to the cyclohexene ring. CTME has been widely studied for its potential use in various fields, including organic chemistry, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of CTME is not fully understood, but it is believed to act as an electrophile due to the presence of the chlorine atom. This electrophilic nature allows CTME to react with various nucleophiles, including amines, alcohols, and thiols. These reactions can lead to the formation of new compounds with potential biological activity.
Biochemical and Physiological Effects:
CTME has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In one study, CTME was found to inhibit the growth of several cancer cell lines, including breast cancer and lung cancer cells. In addition, CTME has been shown to exhibit antifungal activity against several fungal species, including Candida albicans.

Advantages and Limitations for Lab Experiments

CTME has several advantages for use in laboratory experiments, including its relatively simple synthesis and high purity. However, there are also some limitations to its use, including its potential toxicity and reactivity towards certain functional groups.

Future Directions

There are several future directions for research involving CTME. One potential area of research is the development of new synthetic methods for CTME and its derivatives. In addition, CTME could be further studied for its potential use as a starting material for the synthesis of new biologically active compounds. Finally, the potential toxicity and environmental impact of CTME should be further investigated to ensure its safe use in laboratory settings.

Synthesis Methods

The synthesis of CTME can be achieved through several methods, including the reaction of cyclohexanone with chloroform in the presence of a base such as potassium hydroxide. Another method involves the reaction of 2,4,4-trimethyl-2-cyclohexen-1-one with chlorine gas. These methods yield CTME as a colorless liquid with a boiling point of approximately 160°C.

Scientific Research Applications

CTME has been extensively studied for its potential applications in various scientific fields. In organic chemistry, CTME has been used as a starting material for the synthesis of various compounds, including chiral cyclohexenones and cyclohexenylamines. In addition, CTME has been used as a reagent in the synthesis of biologically active compounds, such as antifungal agents and anti-tumor agents.

properties

CAS RN

17304-82-4

Product Name

2-Chloro-3,5,5-trimethylcyclohex-2-EN-1-one

Molecular Formula

C9H13ClO

Molecular Weight

172.65 g/mol

IUPAC Name

2-chloro-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C9H13ClO/c1-6-4-9(2,3)5-7(11)8(6)10/h4-5H2,1-3H3

InChI Key

IZTFFVNWFPDQFN-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)CC(C1)(C)C)Cl

Canonical SMILES

CC1=C(C(=O)CC(C1)(C)C)Cl

synonyms

2-CHLORO-3,5,5-TRIMETHYL-CYCLOHEX-2-ENONE

Origin of Product

United States

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